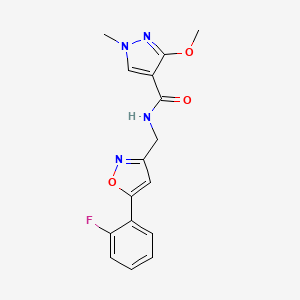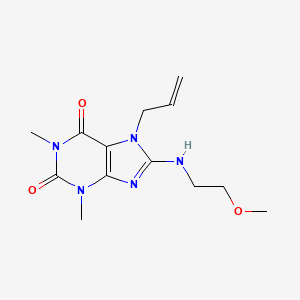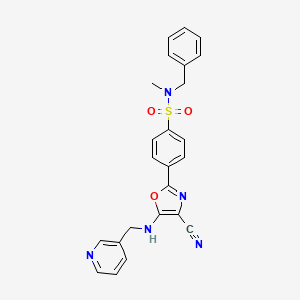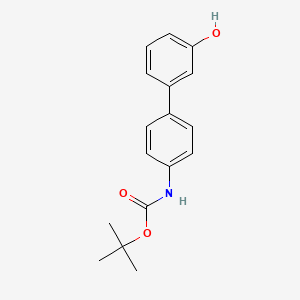
8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H17N5O4 and its molecular weight is 283.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The development of new purine derivatives involves intricate synthesis processes. For example, compounds similar to 8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been obtained through multi-step syntheses involving reactions starting from methylpyrimidine-dione to achieve the desired purinediones with specific alkyl or aryl substitutions (Šimo, Rybár, & Alföldi, 1995; Šimo, Rybár, & Alföldi, 1998). These processes highlight the versatility in modifying purine structures to explore new biological activities.
Biological Activities and Potential Applications
Several studies have focused on the biological activities of purine derivatives, including their potential as antiviral and antimicrobial agents. The structural modifications on the purine skeleton, such as the introduction of aminoalkyl side chains, have been explored for enhancing these activities. Notably, specific substitutions at the 8 and 7 positions of the purine core have shown promise in this regard (Romanenko et al., 2016). This research trajectory underscores the importance of purine derivatives in the development of new therapeutic agents.
Mechanistic Insights and Theoretical Studies
Theoretical studies on purine derivatives, including density functional theory (DFT) calculations, provide insights into their reactivity and interaction mechanisms. For example, the exploration of mechanisms for the transformation of 8-oxoguanine to other derivatives highlights the complex interplay of electronic structure and reactivity in purine chemistry (Munk, Burrows, & Schlegel, 2008). These studies not only contribute to understanding the fundamental chemistry of purines but also aid in the rational design of new compounds with desired biological properties.
Structural and Physicochemical Characterization
The structural characterization of purine derivatives, including X-ray crystallography, NMR spectroscopy, and computational modeling, is crucial for elucidating their physicochemical properties and interaction potentials. Detailed structural analyses reveal the conformational preferences and electronic features of these molecules, which are essential for their biological functions and interactions with biological targets (Larson, Cottam, & Robins, 1989). Understanding these aspects is vital for the application of purine derivatives in medicinal chemistry and drug design.
Propriétés
IUPAC Name |
8-(2-hydroxyethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-6(18)5-16-7-8(13-10(16)12-3-4-17)15(2)11(20)14-9(7)19/h6,17-18H,3-5H2,1-2H3,(H,12,13)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTKPVCBAJZHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)


![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2475590.png)




amine hydrochloride](/img/structure/B2475596.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)


